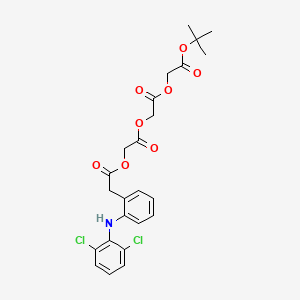

tert-Buty Diacetic Aceclofenac

Description

Contextualizing Aceclofenac (B1665411) within the Phenylacetic Acid Class of NSAIDs

Aceclofenac belongs to the phenylacetic acid class of NSAIDs, which also includes the notable drug diclofenac (B195802). wikipedia.orgchemxpert.com Chemically, aceclofenac is [(2-{2, 6-dichlorophenyl) amino} phenylacetooxyacetic acid]. wikipedia.org Its mechanism of action, like other NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of pain and inflammation. chemxpert.comdrugbank.com Aceclofenac exhibits a degree of selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over COX-1, which is involved in protecting the gastric mucosa. drugbank.com This selectivity is thought to contribute to its better gastrointestinal tolerability compared to some older, non-selective NSAIDs. drugbank.comscienceopen.com

Developed as an analog of diclofenac, aceclofenac was chemically modified to improve its side effect profile. drugbank.comscienceopen.com Despite these improvements, challenges related to its use remain, primarily stemming from its acidic nature and poor aqueous solubility. nih.govnih.gov According to the Biopharmaceutical Classification System (BCS), aceclofenac is a Class II drug, characterized by high permeability but low solubility, which can limit its dissolution rate and, consequently, its bioavailability. wikipedia.orgnih.gov

Rationale for Prodrug Derivatization in NSAID Development

The development of NSAID prodrugs is a major focus of research aimed at enhancing their therapeutic index. nih.gov The primary motivation is to mitigate the gastrointestinal toxicity associated with this class of drugs, which is often attributed to the direct irritation of the gastric mucosa by the free carboxylic acid group present in most NSAIDs. nih.govresearchgate.net By temporarily masking this acidic group, a prodrug can pass through the stomach without causing local damage. nih.gov

Prodrug derivatization offers a versatile strategy to overcome various biopharmaceutical hurdles. For NSAIDs like aceclofenac, key challenges include:

Gastrointestinal Toxicity: The free carboxylic acid moiety can cause direct irritation to the stomach lining. Masking this group as an ester or amide can reduce this local irritation. nih.govnih.gov

Poor Solubility: The low aqueous solubility of BCS Class II drugs like aceclofenac can lead to variable absorption and bioavailability. wikipedia.orgnih.gov Prodrugs can be designed to have improved solubility characteristics. nih.gov

Chemical Instability: Aceclofenac can degrade in different pH conditions and in the presence of light, with diclofenac being a major degradation product. nih.gov A prodrug form might offer greater stability during formulation and storage.

Beyond mitigating side effects, prodrugs can be engineered for targeted drug delivery. nih.govnih.gov For instance, a prodrug could be designed to be preferentially activated at the site of inflammation, thereby concentrating the therapeutic effect where it is needed most and reducing systemic exposure. nih.govresearchgate.net This can be achieved by creating linkages that are cleaved by enzymes specifically upregulated in inflamed tissues.

Furthermore, the pharmacokinetic profile of a drug, such as its absorption, distribution, metabolism, and excretion (ADME), can be fine-tuned through prodrug modification. researchgate.net This can lead to a more favorable duration of action or a more predictable dose-response relationship. The literature on NSAID prodrugs shows a trend towards creating more complex conjugates that can offer additional therapeutic benefits, such as antioxidant or nitric oxide-releasing properties. nih.govresearchgate.net

Hypothesis for "tert-Butyl Diacetic Aceclofenac" as a Novel Chemical Entity

Based on the principles outlined above, we can construct a hypothesis for the design and potential benefits of a novel, theoretical compound: "tert-Butyl Diacetic Aceclofenac." This name suggests a molecule where aceclofenac is chemically linked to a diacetic acid moiety, which is then esterified with a tert-butyl group.

Esterification is one of the most common and successful strategies in prodrug design, particularly for drugs containing a carboxylic acid group. imedpub.comimedpub.com The core principle is to mask the polar, acidic group with a more lipophilic ester group. This modification can:

Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes via passive diffusion. imedpub.com

Mask the Acidic Group: Reducing direct gastrointestinal irritation. nih.gov

Allow for Enzymatic Cleavage: Ester bonds are readily hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues, releasing the active parent drug. imedpub.com

The design of an effective ester prodrug requires a careful balance. The ester must be stable enough to pass through the stomach but labile enough to be efficiently cleaved in the systemic circulation or at the target site to release the active drug. imedpub.com

The specific choice of a "tert-butyl diacetic" promoiety for aceclofenac can be rationalized by considering the properties of its components:

tert-Butyl Ester: The tert-butyl group is a bulky, sterically hindering alkyl group. researchgate.net In prodrug design, a tert-butyl ester is known to be more stable to chemical hydrolysis under acidic conditions (like in the stomach) compared to simpler esters (e.g., methyl or ethyl esters) due to steric hindrance. However, it can still be cleaved by enzymes in the body. This combination of acidic stability and enzymatic lability is a desirable characteristic for an oral prodrug. The lipophilicity of the tert-butyl group could also enhance membrane permeability. acs.org

The hypothetical structure of "tert-Butyl Diacetic Aceclofenac" would therefore represent a deliberate attempt to create a more stable, less irritating, and potentially more bioavailable form of aceclofenac.

Compound Information Table

| Compound Name | Class | Key Structural Feature |

| Aceclofenac | Phenylacetic Acid NSAID | Free carboxylic acid group |

| Diclofenac | Phenylacetic Acid NSAID | Phenylacetic acid derivative |

| tert-Butyl Diacetic Aceclofenac | Hypothetical Prodrug | Ester-based derivative |

Physicochemical Properties Comparison (Theoretical)

The following table presents a theoretical comparison of the physicochemical properties of aceclofenac and its hypothetical prodrug.

| Property | Aceclofenac (Parent Drug) | tert-Butyl Diacetic Aceclofenac (Hypothetical Prodrug) | Rationale for Change |

| Molecular Weight | 354.19 g/mol wikipedia.org | Higher | Addition of the tert-butyl diacetic moiety. |

| Aqueous Solubility | Poor drugbank.comnih.gov | Potentially Modified | The promoiety could be designed to either increase or decrease solubility depending on the desired formulation and absorption pathway. |

| Lipophilicity (LogP) | High | Higher | The addition of the lipophilic tert-butyl group would likely increase the overall lipophilicity. acs.org |

| Chemical Group | Carboxylic Acid | Ester | The acidic carboxylic acid is masked by the ester linkage. nih.gov |

| BCS Class | Class II wikipedia.org | Potentially altered | Changes in solubility and permeability could shift the BCS classification. |

Structure

3D Structure

Properties

Molecular Formula |

C24H25Cl2NO8 |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoethoxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C24H25Cl2NO8/c1-24(2,3)35-22(31)14-34-21(30)13-33-20(29)12-32-19(28)11-15-7-4-5-10-18(15)27-23-16(25)8-6-9-17(23)26/h4-10,27H,11-14H2,1-3H3 |

InChI Key |

ZBIQXEHNJXZJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC(=O)COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation

Design of Synthetic Pathways for "tert-Butyl Diacetic Aceclofenac"

The rational design of synthetic routes to tert-Butyl Diacetic Aceclofenac (B1665411) primarily revolves around the formation of an ester bond between the carboxylic acid group of a diclofenac-related precursor and a tert-butyl-containing moiety.

The principal synthetic strategy is the esterification of 2-[(2,6-Dichlorophenyl)amine]phenylacetic acid (Diclofenac) or its corresponding salt.

Nucleophilic Substitution: A prevalent method involves the reaction of a diclofenac (B195802) salt, such as sodium diclofenac, with a tert-butyl haloacetate, typically tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939). patsnap.comgoogle.com In this Sₙ2 reaction, the carboxylate anion of diclofenac acts as a nucleophile, displacing the halide from the α-carbon of the tert-butyl haloacetate. The reaction may be facilitated by a phase transfer catalyst to enhance the transport of the nucleophile between phases. patsnap.com The use of tert-butyl bromoacetate is noted as a preferred variant in some procedures due to the better leaving group properties of bromide compared to chloride. google.comgoogleapis.com

Adduct-Mediated Esterification: An alternative approach involves the initial formation of an amine adduct of the diclofenac free acid. google.com A tertiary amine, such as triethylamine (B128534) or diisopropylethylamine, is used to deprotonate the carboxylic acid, forming a more soluble and reactive carboxylate salt in an organic solvent like Tetrahydrofuran (THF). google.comgoogleapis.com This in-situ-formed salt is then reacted with a tert-butyl haloacetate to yield the final ester product. googleapis.com

DCC Coupling: While direct DCC (N,N'-dicyclohexylcarbodiimide) coupling is a standard method for ester formation from a carboxylic acid and an alcohol, its application in synthesizing prodrugs of aceclofenac itself is more commonly documented. nih.govresearchgate.netdoi.org This methodology involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an alcohol. In the context of synthesizing similar ester derivatives, a catalyst such as 4-Dimethylaminopyridine (DMAP) is often employed alongside DCC to facilitate the reaction. doi.org

The selection of appropriate starting materials and reagents is critical for an efficient synthesis. The primary precursors and auxiliary chemicals are chosen based on reactivity, availability, and reaction compatibility.

| Role | Chemical Name | Rationale/Notes | Source |

| Starting Material | 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid (Diclofenac Acid) | The core acid structure providing the main pharmacophore. | google.comgoogleapis.com |

| Starting Material | Sodium 2-[(2,6-Dichlorophenyl)amine]phenylacetate (Sodium Diclofenac) | A salt form of the acid, often used for its solubility and ease of handling. | google.com |

| Esterifying Agent | tert-Butyl Chloroacetate | Reacts with the diclofenac carboxylate to form the ester linkage. | patsnap.comgoogle.com |

| Esterifying Agent | tert-Butyl Bromoacetate | A more reactive alternative to the chloro-analogue. | google.comgoogleapis.com |

| Solvent | Tetrahydrofuran (THF), Toluene, Acetone, Acetonitrile | Aprotic solvents suitable for esterification reactions. | google.com |

| Solvent | Dichloromethane (DCM) | A common solvent for organic synthesis. | doi.org |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent used to dissolve reactants like sodium diclofenac. | google.com |

| Base / Catalyst | Triethylamine, Diisopropylethylamine | Used to form a reactive amine salt of the starting acid. | google.comgoogleapis.com |

| Catalyst | Iodide | Can be used to activate tert-butyl chloroacetate, enabling milder reaction conditions. | google.com |

| Catalyst | Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Facilitates reaction between reactants in different phases. | patsnap.com |

Synthesis Protocols and Optimization

The synthesis of tert-Butyl Diacetic Aceclofenac is achieved through carefully controlled reaction protocols. Optimization focuses on maximizing yield and purity by adjusting conditions such as temperature, reaction time, and the choice of reagents.

Several protocols have been documented, primarily in patent literature, outlining the conditions for synthesis. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions. google.com The temperature is a key parameter, with ranges between 20°C and 100°C being reported, though a narrower range of 20-60°C is often preferred to minimize decomposition and by-product formation. google.comgoogleapis.com Reaction times of 3-4 hours are typical. googleapis.com

Optimization strategies include the use of iodide as a catalyst when starting with tert-butyl chloroacetate, which can significantly shorten reaction times and allow for milder conditions. google.com The choice of solvent and base is also crucial, with combinations like THF and diisopropylethylamine providing a homogenous reaction environment for the free acid and haloacetate. googleapis.com

| Starting Materials | Reagents/Solvent | Temperature | Time | Yield | Source |

| 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid | Diisopropylethylamine, tert-Butyl-bromoacetate / THF | 40-60°C | 3-4 hours | 64% | googleapis.com |

| Sodium Diclofenac | tert-Butyl Chloroacetate / DMF | Elevated Temp. | Not specified | Not specified | google.com |

| Diclofenac Sodium | tert-Butyl Chloroacetate, Iodide / Acetone, Methanol | Not specified | Not specified | >88% (total) | google.comgoogle.com |

Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and by-products.

Work-up: The reaction mixture is typically subjected to an aqueous work-up. This may involve basifying the mixture with a solution like sodium hydroxide (B78521) to neutralize any acidic components, followed by separation of the organic and aqueous layers. googleapis.com The organic layer containing the product is then washed with water and dried over an anhydrous salt like sodium sulfate. googleapis.com

Crystallization: Crystallization is a common method for purifying the final product. The crude material can be dissolved in a minimal amount of a hot solvent and allowed to cool, causing the purified product to crystallize. Solvents such as petroleum ether have been used to purify the crude ester. googleapis.com Recrystallization from solvents like acetic acid or formic acid is also used in related processes, often after the subsequent hydrolysis step to purify aceclofenac itself. google.compatsnap.com

Column Chromatography: For high-purity requirements or difficult separations, column chromatography is the method of choice. A stationary phase like silica (B1680970) gel is used with a mobile phase consisting of a solvent system, such as ethyl acetate (B1210297) and hexane, to separate the components based on polarity. doi.org

Spectroscopic Characterization and Structural Confirmation

Structural elucidation of tert-Butyl Diacetic Aceclofenac is performed using a combination of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, its structure can be confirmed by characteristic signals in NMR, IR, and mass spectra, based on its known chemical formula (C₂₀H₂₁Cl₂NO₄) and the analysis of analogous compounds. doi.orgnih.gov

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: aromatic protons (multiplets), a singlet for the NH proton (broad), a singlet for the phenylaceto CH₂ , a singlet for the acetoxy CH₂ , and a characteristic large singlet (9H) for the tert-butyl group protons. |

| ¹³C NMR | Resonances for: two distinct ester carbonyl carbons (>165 ppm), aromatic carbons (110-150 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and two methylene (B1212753) carbons (-C H₂-). |

| IR Spectroscopy | Strong absorption bands for: two C=O stretches of the ester groups (approx. 1730-1760 cm⁻¹), N-H stretching (approx. 3300 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (409.08 g/mol ). nih.gov A characteristic isotopic cluster pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks) would be definitive proof of the elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) analysis provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The ¹H NMR spectrum of tert-Buty Diacetic Aceclofenac is expected to show characteristic signals that confirm the successful incorporation of both the tert-butyl ester and the N-acetic acid moieties, alongside the core Aceclofenac structure. Key expected signals include a prominent singlet for the nine equivalent protons of the tert-butyl group, distinct singlets for the two non-equivalent methylene (CH₂) groups, and a complex pattern of signals in the aromatic region [1, 3, 5]. The absence of a signal for a secondary amine proton (N-H) would be a critical piece of evidence confirming N-alkylation.

| Chemical Shift (δ, ppm) | Integration (No. of H) | Multiplicity | Assignment |

|---|---|---|---|

| 7.35 - 6.80 | 7H | m | Aromatic Protons (Ar-H) |

| 4.95 | 2H | s | N-CH₂-COO |

| 4.68 | 2H | s | O-CH₂-COO |

| 1.45 | 9H | s | -C(CH₃)₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons, such as those in carbonyl groups and the tert-butyl group, which are not visible in ¹H NMR [2, 4, 6]. The spectrum for this compound is expected to show two distinct signals for the ester carbonyl carbons. Furthermore, the signals corresponding to the tert-butyl group (one quaternary and one methyl carbon) and the two methylene carbons provide definitive proof of the structure.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.1 | Ester Carbonyl (N-CH₂-C=O) |

| 168.5 | Ester Carbonyl (O-CH₂-C=O) |

| 148.2 - 118.9 | Aromatic Carbons (12 signals) |

| 82.3 | Quaternary Carbon (-C(CH₃)₃) |

| 67.1 | Methylene Carbon (O-CH₂) |

| 53.4 | Methylene Carbon (N-CH₂) |

| 28.1 | Methyl Carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations [1, 4]. The IR spectrum of this compound would provide crucial evidence for the esterification and N-alkylation reactions. The most significant feature would be a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. The absence of a broad O-H absorption (which would be present in a carboxylic acid) and an N-H absorption (present in the parent Aceclofenac) confirms the complete conversion to the final product [2, 3, 6].

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3070-3050 | Medium | Aromatic C-H Stretch |

| 2980-2930 | Medium | Aliphatic C-H Stretch (t-Bu, CH₂) |

| 1748 | Strong, Sharp | Ester C=O Stretch |

| 1590, 1485 | Medium-Strong | Aromatic C=C Stretch |

| 1255, 1145 | Strong | Ester & Ether C-O Stretch |

| 755 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns [1, 2]. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₂H₂₃Cl₂NO₄). The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak [M]⁺ at [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1. A common and diagnostic fragmentation pathway would be the loss of a tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), resulting in a prominent fragment ion .

| m/z | Assignment | Notes |

|---|---|---|

| 436.10 | [M+H]⁺ | Molecular ion peak (for ³⁵Cl isotope). Confirms molecular weight. |

| 438.09 | [M+2+H]⁺ | Isotopic peak due to one ³⁷Cl atom. |

| 440.09 | [M+4+H]⁺ | Isotopic peak due to two ³⁷Cl atoms. |

| 380.05 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. A major fragment. |

| 336.06 | [M+H - C₅H₈O₂]⁺ | Loss of the tert-butoxycarbonyl moiety. |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This quantitative data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's purity and identity [2, 5]. The experimentally determined percentages must align closely with the theoretically calculated values for the proposed molecular formula, C₂₂H₂₃Cl₂NO₄.

Molecular Formula: C₂₂H₂₃Cl₂NO₄ Molecular Weight: 436.33 g/mol

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 60.56 | 60.51 |

| Hydrogen (H) | 5.31 | 5.35 |

| Nitrogen (N) | 3.21 | 3.19 |

| Chlorine (Cl) | 16.25 | 16.29 |

No Information Available on the Preclinical Biotransformation and Hydrolysis Kinetics of "tert-Butyl Diacetic Aceclofenac"

Following a comprehensive search of scientific literature and databases, no data or research findings were identified for the chemical compound specified as "tert-butyl diacetic aceclofenac." Consequently, it is not possible to provide an article on its preclinical biotransformation and hydrolysis kinetics as requested.

The performed searches, which included specific queries for "tert-butyl diacetic aceclofenac" and broader searches for related aceclofenac prodrugs and derivatives, did not yield any relevant results pertaining to this exact molecule. The scientific literature readily contains information on the metabolism and hydrolysis of aceclofenac itself, as well as various other ester prodrugs of aceclofenac designed to modify its physicochemical or pharmacokinetic properties. However, the specific "diacetic" and "tert-butyl" ester combination mentioned in the query does not appear in the accessible research.

This lack of information prevents the generation of content for the requested sections, including:

Preclinical Biotransformation and Hydrolysis Kinetics

Identification and Characterization of Metabolites:Without any biotransformation studies, there is no information on the potential metabolites that would be formed from this compound. Therefore, no data on chromatographic and spectroscopic analysis or the elucidation of its hydrolysis pathways exists.

It is possible that "tert-butyl diacetic aceclofenac" is a novel compound that has not yet been synthesized or reported in the scientific literature, or it may be referred to by a different chemical name. Without any available data, a scientifically accurate article on its preclinical profile cannot be constructed.

Preclinical Pharmacodynamics and Mechanistic Investigations

Biochemical Pathway Modulation

The cornerstone of aceclofenac's mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. patsnap.com There are two main isoforms: COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is upregulated during inflammation. patsnap.comdovepress.com

In vitro studies have shown that aceclofenac (B1665411) itself has limited direct inhibitory effects on COX enzymes in short-term assays. bioone.orgnih.gov Its activity is largely dependent on its intracellular conversion to active metabolites, primarily diclofenac (B195802) and 4'-hydroxyaceclofenac (B13806639). nih.govnih.gov However, in human whole blood assays, aceclofenac demonstrates a notable selectivity for COX-2 over COX-1. drugbank.comcaymanchem.com This preferential inhibition of COX-2 is believed to contribute to its favorable gastrointestinal tolerance compared to non-selective NSAIDs. drugbank.compatsnap.com

The inhibitory concentrations (IC50) from these assays highlight the compound's selectivity. For instance, in a human whole blood test, aceclofenac inhibited COX-2 with an IC50 of 0.77 µM, while its IC50 for COX-1 was greater than 100 µM. drugbank.comnih.gov Its metabolite, 4'-hydroxyaceclofenac, also shows selectivity for COX-2, albeit with a higher IC50 value of 36 µM. drugbank.comnih.gov In contrast, diclofenac, another key metabolite, is a potent inhibitor of both COX-1 and COX-2. nih.govnih.gov

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

|---|---|---|---|---|

| Aceclofenac | Human Whole Blood | >100 | 0.77 | >130 |

| 4'-hydroxyaceclofenac | Human Whole Blood | >100 | 36 | >2.7 |

| Diclofenac | Human Whole Blood | 0.6 | 0.04 | 15 |

Aceclofenac effectively inhibits the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory prostaglandin, in various cellular models. drugbank.com Studies using human rheumatoid synovial cells have demonstrated that aceclofenac curtails interleukin-1β (IL-1β)-induced PGE2 production. nih.gov This effect is not due to direct action by aceclofenac but results from its intracellular conversion to active metabolites like diclofenac and 4'-hydroxy diclofenac, which are potent COX inhibitors. nih.gov

Similarly, in cultured human osteoarthritic (OA) chondrocytes, aceclofenac and its metabolites significantly block PGE2 synthesis that has been stimulated by inflammatory agents like IL-1β or lipopolysaccharide (LPS). nih.govresearchgate.net In a dose-dependent manner, aceclofenac was shown to decrease both basal and IL-1β-stimulated PGE2 production in OA chondrocyte cultures. researchgate.netactascientific.com Clinical studies corroborate these findings, showing that aceclofenac treatment reduces PGE2 levels in the synovial fluid of patients with osteoarthritis. researchgate.netdovepress.comnih.gov

Beyond its effects on the COX pathway, aceclofenac modulates the production of several other critical inflammatory mediators. researchgate.netactascientific.com

Interleukins (IL-1β, IL-6): Aceclofenac has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β. drugbank.comdovepress.com This action is significant as IL-1β plays a crucial role in cartilage degradation. actascientific.com Aceclofenac may also indirectly modulate inflammation by increasing the production of IL-1 receptor antagonist (IL-1Ra), which blocks the biological activity of IL-1. actascientific.comnih.gov Furthermore, aceclofenac and its metabolites significantly decrease IL-6 production in IL-1β or LPS-stimulated human chondrocytes. caymanchem.comnih.gov

Tumor Necrosis Factor (TNF): In preclinical assays using synovial explants, aceclofenac significantly inhibited LPS-stimulated TNF-α synthesis. actascientific.com

Nitric Oxide (NO): In states of inflammation, chondrocytes can produce excessive amounts of nitric oxide, which has detrimental effects on cartilage health. actascientific.com Studies have demonstrated that aceclofenac can inhibit NO production induced by IL-1β in human osteoarthritic chondrocytes by 40% to 70%. drugbank.comactascientific.com This effect appears to be prostaglandin-independent. nih.gov However, some studies note that aceclofenac itself had no effect on stimulated nitric oxide production, whereas its metabolite 4'-hydroxyaceclofenac was inhibitory. nih.gov

| Inflammatory Mediator | Cellular Model | Observed Effect of Aceclofenac | Reference |

|---|---|---|---|

| IL-1β | Cultured OA Chondrocytes | Reduced expression/production | dovepress.com |

| IL-6 | Human Chondrocytes | Significantly decreased production | caymanchem.comnih.gov |

| TNF-α | Synovial Explants | Significantly inhibited LPS-stimulated synthesis | actascientific.com |

| Nitric Oxide (NO) | Human Articular Chondrocytes | Inhibited IL-1β-induced production | actascientific.com |

Cellular and Molecular Interactions

A distinguishing feature of aceclofenac is its potential chondroprotective effect, which involves stimulating the synthesis of essential components of the cartilage matrix. researchgate.netfabad.org.tr Unlike some other NSAIDs that may have neutral or even detrimental effects on cartilage, aceclofenac has been shown to have a stimulatory effect on glycosaminoglycan (GAG) and proteoglycan synthesis in human osteoarthritic cartilage. fabad.org.tractascientific.comnih.gov

This anabolic effect may be linked to its inhibition of IL-1 activity, which in turn allows for the expression of indigenous growth factors. actascientific.com In-vitro experiments with cartilage explants have shown that aceclofenac can increase the synthesis of proteoglycans and hyaluronic acid in a dose-dependent manner. actascientific.comnih.gov This action is primarily attributed to its metabolite, 4'-hydroxyaceclofenac, which has been shown to suppress IL-1 mediated production of matrix-degrading enzymes and interfere with proteoglycan release from chondrocytes. drugbank.com This suggests that aceclofenac may not only alleviate the symptoms of osteoarthritis but also positively influence cartilage health. d-nb.info

While the primary mechanism of aceclofenac is enzymatic inhibition, some computational and in-vitro studies have explored its binding to various receptors. Molecular docking studies have investigated the binding affinity of aceclofenac to the prostaglandin H2 synthase-1 (COX-1) receptor, showing a binding energy of -41.35 kcal/mol, suggesting a stable interaction. scispace.com Other in-silico studies have analyzed the potential interaction between aceclofenac and the Transient Receptor Potential A1 (TRPA1), a receptor involved in pain signaling. scielo.br Additionally, in-vitro protein binding studies using bovine serum albumin (BSA) have been conducted to characterize the binding affinity and sites, noting that aceclofenac predominantly binds to site-I (the Warfarin site). researchgate.net These binding studies help to characterize the broader molecular interactions of the drug beyond its direct enzymatic targets.

Enzyme Kinetics and Inhibition Mechanisms

There is no published research detailing the enzyme kinetics or specific inhibition mechanisms of "tert-Butyl Diacetic Aceclofenac" or "Aceclofenac tert-butyl ester" on cyclooxygenase (COX) enzymes or other inflammatory mediators. While it can be hypothesized that the compound may act similarly to its parent, Aceclofenac, which inhibits COX enzymes after being metabolized to diclofenac, no specific IC50 values or kinetic data for the esterified compound itself are available in the scientific literature. nih.gov

Preclinical In Vivo Pharmacological Efficacy in Animal Models

No in vivo studies detailing the pharmacological efficacy of "tert-Butyl Diacetic Aceclofenac" or its ester analogue in established animal models were identified.

Anti-Inflammatory Activity in Rodent Models (e.g., Carrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis)

The scientific literature lacks studies that have evaluated the anti-inflammatory activity of "tert-Butyl Diacetic Aceclofenac" in standard rodent models. Extensive research exists on the parent compound, Aceclofenac, demonstrating its efficacy in reducing inflammation in models like carrageenan-induced paw edema, but this data cannot be attributed to the tert-butyl derivative without specific experimental evidence. researchgate.netnih.govfabad.org.tr

Analgesic Activity in Animal Models (e.g., Hot Plate Method)

There are no available reports on the analgesic properties of "tert-Butyl Diacetic Aceclofenac" as tested in animal models such as the hot plate method or tail-flick test. While Aceclofenac has established analgesic effects in these models, the activity of its tert-butyl ester derivative remains uncharacterized in the public domain. researchgate.net

Comparative Efficacy against Parent Aceclofenac and Other NSAIDs in Preclinical Models

Due to the absence of any primary efficacy data for "tert-Butyl Diacetic Aceclofenac," a comparative analysis against Aceclofenac or other NSAIDs in preclinical settings is not possible. Such a comparison would require direct, head-to-head studies in standardized animal models, which have not been published.

Preclinical Pharmacokinetics and Disposition

Absorption and Distribution Studies in Animal Models

Oral Bioavailability and Plasma Concentration Profiles

Following oral administration in animal models, aceclofenac (B1665411) is absorbed rapidly and completely, circulating primarily as the unchanged drug. e-lactancia.orgdrugbank.com Peak plasma concentrations are typically reached between 1.25 to 3 hours after ingestion. dovepress.come-lactancia.org Studies in water buffaloes, for instance, showed that after administration, aceclofenac is quickly metabolized into diclofenac (B195802), with diclofenac being detectable in the plasma within 20 minutes and reaching its peak concentration between four and eight hours. downtoearth.org.in In human subjects, the mean plasma drug concentration is reported to be in the range of 7–10μg/mL, achieved within 1–3 hours. plos.org The mean plasma elimination half-life is approximately 4 hours. e-lactancia.orgdrugbank.com

Table 1: Pharmacokinetic Parameters of Aceclofenac in Human Subjects

| Parameter | Value | Reference |

| Peak Plasma Conc. (Cmax) | 7-10 µg/mL | plos.org |

| Time to Peak Conc. (Tmax) | 1-3 hours | plos.org |

| Elimination Half-Life (T½) | ~4 hours | e-lactancia.orgdrugbank.complos.org |

| Volume of Distribution (Vd) | ~25 L | dovepress.comdrugbank.com |

Tissue Distribution and Accumulation (e.g., Synovial Fluid Penetration)

Aceclofenac demonstrates high permeability, allowing it to effectively penetrate into synovial joints. drugbank.com In patients with conditions like osteoarthritis, this is particularly significant as the drug can act directly at the site of inflammation. The concentration of aceclofenac in the synovial fluid can reach approximately 57% to 60% of the concentration found in the plasma. dovepress.comdrugbank.com The volume of distribution is about 25 liters, and consistent dosing does not lead to accumulation. dovepress.comdrugbank.com

Plasma Protein Binding Characteristics in Animal Serum

Aceclofenac is characterized by its high degree of binding to plasma proteins, with reports indicating it is more than 99% protein-bound. dovepress.comdrugbank.comeugenomic.com This extensive binding influences its distribution and elimination characteristics.

Metabolic Fate in Preclinical Systems

Hepatic Metabolism in Animal Microsomes and Hepatocytes

The metabolism of aceclofenac is a key aspect of its disposition. In studies involving water buffaloes, aceclofenac was found to be a prodrug of diclofenac, rapidly converting to it after administration. downtoearth.org.in In humans, the primary metabolite detected in plasma is 4'-hydroxyaceclofenac (B13806639). drugbank.comeugenomic.com Other minor metabolites include 5-hydroxyaceclofenac, diclofenac, and 4'-hydroxydiclofenac (B1664172). dovepress.comdrugbank.com The majority of the administered dose, approximately two-thirds, is excreted through the urine, primarily in the form of hydroxylated and glucuronidated metabolites of aceclofenac. drugbank.com

Role of Cytochrome P450 Enzymes (e.g., CYP2C9) in Animal Metabolism

The metabolism of aceclofenac is likely mediated by the Cytochrome P450 enzyme system, specifically CYP2C9. drugbank.comeugenomic.com This enzyme is responsible for the conversion of aceclofenac to its main metabolite, 4'-hydroxyaceclofenac. eugenomic.com It is estimated that CYP2C9 metabolizes about 50% of the aceclofenac dose. eugenomic.com The remaining portion is processed by other enzymes within the cytochrome P450 family. eugenomic.com Genetic variations in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 variants, can lead to a reduced metabolic capacity of the enzyme, potentially affecting the drug's pharmacokinetics. eugenomic.com

Comparison of Metabolic Pathways with Parent Aceclofenac in Different Species

The metabolism of aceclofenac exhibits significant species-dependent variations, which is a critical consideration in preclinical studies. The primary metabolic pathways involve hydrolysis and hydroxylation, with the resulting metabolites differing in prevalence across various animal models and humans.

In rats, aceclofenac undergoes rapid and extensive hydrolysis of its ester bond, primarily mediated by liver esterases located in both microsomes and cytosol. nih.gov This process leads to the formation of its major metabolite, diclofenac. nih.govmdpi.com Subsequently, diclofenac is further oxidized to generate 4'-hydroxydiclofenac and 5-hydroxydiclofenac. nih.gov This rapid conversion results in very low systemic exposure to aceclofenac itself in rats. mdpi.comup.ac.za

In contrast, the metabolic pathway in humans is dominated by the hydroxylation of the parent molecule. The ester bond of aceclofenac is significantly more stable against human hepatic esterases. nih.gov Consequently, the major metabolite formed in humans is 4'-hydroxyaceclofenac. nih.govfabad.org.trdrugbank.com The conversion to diclofenac is a minor pathway in humans. nih.gov Other minor metabolites identified in humans include 5-hydroxyaceclofenac, diclofenac, 5-hydroxydiclofenac, and 4'-hydroxydiclofenac. fabad.org.trdrugbank.com The cytochrome P450 enzyme CYP2C9 is believed to be involved in the metabolism of aceclofenac. drugbank.comwho.int

Monkeys exhibit an intermediate metabolic profile. While the conversion of aceclofenac to diclofenac does occur, it is to a much lesser extent than in rats. nih.gov In monkeys, 4'-hydroxylated metabolites of both aceclofenac and diclofenac are found in the urine. nih.gov

Studies in the domestic water buffalo (Bubalus bubalis) have shown that aceclofenac is rapidly and almost completely metabolized to diclofenac before it reaches systemic circulation, similar to observations in rats. up.ac.za This highlights aceclofenac as a prodrug of diclofenac in this species. up.ac.za

These species-specific differences in metabolism, particularly the varying stability of the ester linkage, are crucial for the interpretation and extrapolation of preclinical data to human clinical outcomes.

Table 1: Major Metabolites of Aceclofenac in Different Species

| Species | Primary Metabolic Pathway | Major Metabolite(s) | Reference |

| Rat | Rapid Hydrolysis | Diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac | nih.govmdpi.com |

| Human | Hydroxylation | 4'-hydroxyaceclofenac | nih.govfabad.org.trdrugbank.com |

| Monkey | Hydrolysis & Hydroxylation | Diclofenac, 4'-hydroxyaceclofenac | nih.gov |

| Domestic Water Buffalo | Rapid Presystemic Hydrolysis | Diclofenac | up.ac.za |

Excretion Pathways in Animal Models (e.g., Renal, Fecal)

The elimination of aceclofenac and its metabolites from the body occurs through both renal and fecal excretion, with the renal route being predominant.

In animal models, as in humans, the primary route of excretion is via the kidneys. drugbank.comdawalifesciences.comnafdac.gov.ng Approximately 70-80% of the administered dose of aceclofenac is excreted in the urine. dawalifesciences.comnafdac.gov.ngmedtigo.com The excreted compounds are mainly in the form of glucuronide conjugates of aceclofenac and its hydroxylated metabolites. fabad.org.trnafdac.gov.ng

Fecal excretion represents a smaller but significant portion of the elimination process. Around 20% of the administered dose is eliminated through the feces. fabad.org.trdrugbank.comnafdac.gov.ng

The plasma elimination half-life of aceclofenac is relatively short, approximately 4 hours, indicating a rapid clearance from the systemic circulation. fabad.org.trdawalifesciences.com Preclinical studies in rats have confirmed the rapid absorption and subsequent elimination of the drug. mdpi.com

Table 2: Excretion Profile of Aceclofenac in Animal Models

| Excretion Route | Percentage of Administered Dose | Form of Excreted Compounds | Reference |

| Renal (Urine) | 70-80% | Glucuronides of aceclofenac and its metabolites | dawalifesciences.comnafdac.gov.ngmedtigo.com |

| Fecal | 20% | Unspecified | fabad.org.trdrugbank.comnafdac.gov.ng |

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Modifications with Preclinical Biological Activity

This area of research focuses on how the addition of a specific chemical group, in this hypothetical case the "tert-Butyl Diacetic" moiety, would alter the biological activity of the parent compound, aceclofenac (B1665411).

Influence of the "tert-Butyl Diacetic" Moiety on Prodrug Activation

Researchers would investigate if the "tert-Butyl Diacetic Aceclofenac" acts as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. The "tert-Butyl Diacetic" group would likely be designed to be cleaved by enzymes in the body, releasing the active aceclofenac. Studies would focus on the rate and extent of this conversion in various biological systems (e.g., plasma, liver microsomes) to determine if it offers any advantages, such as improved gastrointestinal safety or controlled release of the active drug.

Impact on Enzyme Interaction and Substrate Specificity

Scientists would assess how the modified structure interacts with its target enzymes, primarily cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The size and chemical properties of the "tert-Butyl Diacetic" group could influence how the molecule fits into the active site of these enzymes, potentially altering its potency and selectivity.

Molecular Modeling and Docking Simulations

Computational techniques are used to predict and analyze the interactions between a drug molecule and its biological target at the molecular level.

Ligand-Protein Interactions with Target Enzymes (e.g., COX-2, COX-1)

Molecular docking simulations would be performed to visualize how "tert-Butyl Diacetic Aceclofenac" binds to the three-dimensional structures of COX-1 and COX-2. These simulations would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the drug molecule) and the amino acid residues in the enzyme's active site. The goal is often to design molecules that bind more selectively to COX-2, which is associated with inflammation, over COX-1, which is involved in protecting the stomach lining.

Prediction of Binding Affinities and Conformational Analysis

Based on the docking simulations, computational methods can predict the binding affinity of the molecule for its target enzymes. A higher binding affinity generally correlates with greater potency. Conformational analysis would study the different shapes the molecule can adopt and which of these is the most favorable for binding to the target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of aceclofenac derivatives, a QSAR model could be developed to predict the anti-inflammatory activity or COX inhibition based on various molecular descriptors (e.g., size, electronic properties, hydrophobicity). This allows for the virtual screening of new, unsynthesized derivatives to prioritize which ones are most likely to be active.

Without experimental data for "tert-Butyl Diacetic Aceclofenac," the specific outcomes of these studies remain purely hypothetical.

Analysis of tert-Butyl Diacetic Aceclofenac: Structure-Activity Relationship and Computational Insights

While specific research on "tert-Butyl Diacetic Aceclofenac" is not extensively available in public literature, this article synthesizes findings from studies on closely related aceclofenac ester derivatives. This approach allows for an informed discussion on the potential structure-activity relationships (SAR), computational models, and physicochemical properties that would be relevant to the compound . The insights are drawn from a 2023 study on a series of synthesized aceclofenac derivatives, which provides a strong framework for understanding how structural modifications impact biological activity.

The modification of a parent drug molecule, such as aceclofenac, is a common strategy in medicinal chemistry to enhance its therapeutic profile, including efficacy and selectivity, while potentially reducing adverse effects. researchgate.net The addition of ester functionalities, as in the case of aceclofenac derivatives, can significantly alter the molecule's physicochemical properties and, consequently, its biological activity.

Predictive modeling, including computational simulations, plays a crucial role in forecasting the biological behavior of new chemical entities. For aceclofenac and its derivatives, molecular docking studies are instrumental in predicting their anti-inflammatory efficacy.

Molecular Docking Studies:

Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a target protein. In the context of anti-inflammatory drugs, the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key targets. A recent study on twelve aceclofenac ester derivatives (AR-1 to AR-12) investigated their interaction with the 5-LOX enzyme. researchgate.net

The findings from these docking studies revealed that the binding interactions of the aceclofenac derivatives are crucial for their activity. For instance, the parent aceclofenac molecule shows prominent hydrogen bonding with the isoleucine moiety within the active site of the enzyme. researchgate.net In contrast, some of the more active derivatives exhibited different interaction patterns. For example, derivative AR-6 demonstrated hydrophobic interactions with the active amino acid residues leucine (B10760876) and phenylalanine. researchgate.net

These predictive models suggest that the nature and position of the ester group significantly influence the type and strength of interactions with the target enzyme, which in turn correlates with the compound's anti-inflammatory activity. While data for tert-Butyl Diacetic Aceclofenac is not specifically available, these findings imply that its efficacy would be dependent on how the diacetic tert-butyl ester groups orient themselves within the enzyme's binding pocket.

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to reach its target and exert a biological effect.

"Boiled-Egg Plot" Analysis:

A computational model known as the "Boiled-Egg Plot" is used to predict the gastrointestinal absorption and brain penetration of small molecules based on their lipophilicity (WLOGP) and polarity (TPSA). A study on aceclofenac derivatives plotted these values to predict their pharmacokinetic behavior. researchgate.net This model provides a visual representation of the likely in vivo behavior of the compounds.

Correlation with Antioxidant Activity:

The anti-inflammatory activity of NSAIDs is often complemented by antioxidant effects. Research on the aforementioned aceclofenac derivatives demonstrated a clear correlation between their chemical structure and their antioxidant capacity. Several of the synthesized esters showed significantly higher antioxidant activity compared to the parent aceclofenac. researchgate.net

The table below summarizes the antioxidant activity of selected aceclofenac derivatives from the study, illustrating the impact of different ester groups.

| Compound | Antioxidant Activity (%) |

| Aceclofenac (ACF) | 66.46 |

| AR-3 | 79.30 |

| AR-5 | 91.23 |

| AR-9 | 83.43 |

| AR-12 | 92.43 |

Data sourced from a 2023 study on aceclofenac derivatives. researchgate.net

These findings indicate that the esterification of aceclofenac can lead to derivatives with enhanced antioxidant properties. The specific nature of the alcohol used in the esterification process plays a direct role in this enhancement. researchgate.net For a compound like tert-Butyl Diacetic Aceclofenac, its antioxidant potential would likely be influenced by the presence of the two ester-linked acetic acid tert-butyl groups.

Theoretical and Experimental Formulation Considerations Preclinical

Approaches for Enhancing Aqueous Solubility and Dissolution

Aceclofenac (B1665411) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility and high permeability. The parent drug is practically insoluble in water, with solubility showing a strong dependence on pH, increasing significantly as the pH rises from acidic to neutral and alkaline conditions. academicjournals.orgjaper.in

The theoretical structure of tert-Butyl Diacetic Aceclofenac, involving esterification with both diacetic acid and a tert-butyl group, would likely render it even more lipophilic than the parent aceclofenac. Ester prodrugs are generally more lipophilic and exhibit improved solubility in organic solvents but reduced solubility in aqueous media. nih.gov The addition of a bulky, non-polar tert-butyl group, in particular, would predictably decrease aqueous solubility. nih.gov The XLogP3 value, a computed measure of lipophilicity, for Aceclofenac tert-butyl ester is 5.6, which is higher than that of aceclofenac itself, indicating greater lipid solubility. nih.gov

Given this inherent low aqueous solubility, several formulation strategies are theoretically applicable to enhance the dissolution rate, which is often the rate-limiting step for absorption.

Formulation Strategies to Enhance Dissolution:

Solid Dispersions: This is a widely used and effective technique for improving the dissolution of poorly soluble drugs like aceclofenac. researchgate.netrjptonline.orgujpronline.comijpsi.org By dispersing the drug in an inert, hydrophilic carrier matrix at a solid state, the drug can exist in an amorphous form with increased surface area and wettability. ijpsi.org

Carriers: Various hydrophilic carriers have proven effective for aceclofenac, including polyethylene (B3416737) glycols (PEG 4000, PEG 6000), Poloxamer, mannitol, urea, and polyvinylpyrrolidone (B124986) (PVP). researchgate.netujpronline.comijpsi.org

Preparation Methods: Techniques such as solvent evaporation, fusion, and kneading methods are employed to create solid dispersions. researchgate.netijpsi.org Studies on aceclofenac have shown that solid dispersions with carriers like PEG 6000 significantly enhance its dissolution rate compared to the pure drug. researchgate.net An effervescent-assisted fusion technique has also been shown to improve the solubility and dissolution rate of aceclofenac solid dispersions. rjptonline.org

pH Modification: While the prodrug itself may not have an ionizable group for pH-dependent solubility, this strategy is relevant for the parent drug. Formulations can include pH-modifying excipients to create a microenvironment where the released aceclofenac can be more readily dissolved. wuxiapptec.com

Use of Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by incorporating them into micelles, thereby improving dissolution and stability in suspension formulations. wuxiapptec.com

The following table summarizes data from studies on enhancing aceclofenac solubility, which provides a basis for formulating its prodrugs.

| Formulation Strategy | Carrier/Method | Key Finding | Reference |

|---|---|---|---|

| Solid Dispersion (SD) | PEG 6000, PVP K30 (Solvent Evaporation) | Dissolution increased with higher proportions of carriers; PEG 6000 was more effective. | researchgate.net |

| Solid Dispersion (SD) | Soluplus®, Mannitol, Urea (Effervescent Assisted Fusion) | EFSD with Soluplus® showed higher solubility and dissolution than conventional fusion methods. | rjptonline.org |

| Solid Dispersion (SD) | PEG 6000, PEG 4000, Poloxamer (Fusion Method) | Binary SD with PEG 6000 (1:5 ratio) showed the best dissolution enhancement. | ujpronline.com |

| Solid Dispersion (SD) | Urea, PEG, Guar Gum (Kneading Method) | Urea-based SDs exhibited the fastest dissolution among the carriers tested. | ijpsi.org |

Strategies for Preclinical Oral Delivery

For a lipophilic prodrug like tert-Butyl Diacetic Aceclofenac, advanced oral delivery systems can be crucial for protecting the drug from the harsh gastrointestinal environment and enhancing its absorption.

Microencapsulation: This process involves coating small particles of the drug to control its release. For aceclofenac and its potential prodrugs, microencapsulation can serve multiple purposes: protecting the stomach from local irritation, delaying release until the drug reaches the more alkaline environment of the intestine, and sustaining the drug release over time. researchgate.netrjpdft.com

Polymers Used: Polymers such as sodium alginate, cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP), ethyl cellulose (EC), HPMC, Carbopol, and natural gums have been successfully used to microencapsulate aceclofenac. researchgate.netrjpdft.comrjptonline.org

Techniques: The orifice-ionic gelation technique and emulsion-solvent evaporation are common methods for preparing aceclofenac microcapsules. rjpdft.comrjptonline.org One study utilized a Layer-By-Layer (LBL) self-assembly technique with chitosan (B1678972) and pectin (B1162225) to create microcapsules designed for colonic delivery. researchgate.netpjps.pk

Nanoparticles: Reducing particle size to the nanometer range is a key strategy for increasing the surface area and thus the dissolution velocity of poorly soluble drugs. nih.gov Nanosuspensions and solid lipid nanoparticles (SLNs) are particularly relevant.

Nanosuspensions: Polymeric nanosuspensions of aceclofenac have been developed using the nanoprecipitation method to enhance solubility and dissolution. ijpsnonline.com

Lipid Nanoparticles: For highly lipophilic compounds, lipid-based formulations like nano-emulsions or SLNs can improve oral bioavailability by promoting absorption through the lymphatic system. wuxiapptec.comclinicalleader.com These formulations can be prepared by methods like high-pressure homogenization or microfluidization. nih.govclinicalleader.com

The table below outlines preclinical oral delivery strategies investigated for aceclofenac.

| Delivery Strategy | Polymers/Method | Key Finding | Reference |

|---|---|---|---|

| Mucoadhesive Microcapsules | Sodium Alginate, HPMC, Carbopol (Orifice-Ionic Gelation) | Sustained drug release over 24 hours was achieved, with HPMC showing good mucoadhesion. | researchgate.net |

| Controlled Release Microcapsules | Cellulose Acetate Phthalate (CAP), Ethyl Cellulose (EC) (Emulsion-Solvent Evaporation) | Successfully developed delayed, controlled-release microcapsules suitable for oral delivery. | rjptonline.org |

| Polymeric Nanosuspension | Nanoprecipitation Method | Demonstrated a promising approach for enhancing the solubility and dissolution of aceclofenac. | ijpsnonline.com |

| LBL Self-Assembly Microcapsules | Chitosan, Pectin | Created microcapsules with potential for targeted colonic drug delivery. | pjps.pk |

Stability in Pre-Formulation Development

The stability of an ester prodrug like tert-Butyl Diacetic Aceclofenac is a critical consideration, as it is susceptible to both chemical and enzymatic hydrolysis.

Influence of Excipients on Prodrug Stability

Excipients are not always inert and can significantly impact the stability of a drug, particularly a moisture- and pH-sensitive ester prodrug.

pH Modifiers: The hydrolysis of esters is highly pH-dependent. Acidic excipients like citric acid or fumaric acid can be incorporated into a formulation to create an acidic microenvironment, which can significantly slow the degradation of ester prodrugs that are more stable at low pH. nih.gov Studies on other ester prodrugs have confirmed that adjusting the microenvironmental pH to the point of maximum stability is a key strategy. nih.govresearchgate.net

Antioxidants: For drugs susceptible to oxidation, antioxidants are crucial. While hydrolysis is the primary concern for esters, the parent aceclofenac molecule can undergo oxidative degradation. Common antioxidants used in formulations include free-radical scavengers (BHT, BHA) and chelating agents (EDTA). nih.gov

Hygroscopicity: Excipients with high hygroscopicity can attract moisture, which can accelerate the hydrolysis of the ester bond. Therefore, selecting excipients with low moisture content and ensuring protection from humidity are vital.

Direct Chemical Interaction: Some excipients can directly react with the drug. For instance, aceclofenac has been shown to interact with magnesium stearate, a common lubricant. sjf.edu Compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential to screen for such interactions between the prodrug and potential excipients. sjf.edunih.govscispace.com

Storage Conditions and Degradation Pathways

The stability of tert-Butyl Diacetic Aceclofenac under various storage conditions must be thoroughly evaluated to establish its shelf-life.

Storage Conditions: Stability testing should be conducted under accelerated conditions (e.g., 40°C / 75% relative humidity) and long-term conditions as per ICH guidelines. cleanchemlab.com The material safety data sheet for Aceclofenac tert-butyl ester indicates it is stable under normal storage conditions but should be kept away from strong oxidizing agents. cleanchemlab.com

Degradation Pathways: The primary degradation pathway for an ester prodrug is hydrolysis of the ester linkages.

Ester Hydrolysis: The ester bonds in tert-Butyl Diacetic Aceclofenac would be susceptible to hydrolysis, which is catalyzed by acid or base. This would lead to the release of the parent drug, aceclofenac, along with tert-butanol (B103910) and diacetic acid. Studies on various aceclofenac prodrugs show they are generally stable in acidic pH (simulated gastric fluid) but undergo hydrolysis at neutral or alkaline pH (simulated intestinal fluid). nih.govresearchgate.netju.edu.joscispace.com The hydrolysis typically follows first-order kinetics. ju.edu.joderpharmachemica.com

Parent Drug Degradation: Once released, aceclofenac itself can degrade. A major degradation product is diclofenac (B195802), formed via the loss of the glycolic acid side chain. dea.gov Photodegradation is also a concern, as irradiation of aceclofenac can lead to decarboxylation. researchgate.net

The following table summarizes the stability characteristics of aceclofenac and its prodrugs.

| Factor | Observation | Relevance to Prodrug | Reference |

|---|---|---|---|

| pH | Aceclofenac ester/amide prodrugs are stable in acidic pH (1.2) but hydrolyze at neutral/alkaline pH (7.4). | The prodrug is expected to be stable in the stomach but release the active drug in the intestine. | researchgate.netju.edu.jo |

| Excipients | Aceclofenac shows incompatibility with magnesium stearate. | Thorough drug-excipient compatibility screening is essential for the prodrug formulation. | sjf.edu |

| Degradation Product | A primary degradation product of aceclofenac is diclofenac. | The analytical methods for stability must be able to distinguish the prodrug, aceclofenac, and diclofenac. | dea.gov |

| Light | Aceclofenac is photolabile and can undergo decarboxylation upon UV irradiation. | Protection from light during manufacturing and storage is necessary. | researchgate.net |

| Kinetics | Hydrolysis of aceclofenac prodrugs generally follows first-order kinetics. | This allows for the prediction of shelf-life and release profiles. | ju.edu.joderpharmachemica.com |

Future Directions and Research Gaps

Elucidating Specificity of "tert-Butyl Diacetic Aceclofenac" Activation

A critical step in the development of any prodrug is understanding how and where it is converted to its active form. For a hypothetical compound like "tert-Butyl Diacetic Aceclofenac (B1665411)," research would need to focus on the enzymatic or chemical hydrolysis of its ester bonds. Key research questions would include:

Enzymatic Profiling: Identifying the specific esterase enzymes in the body (e.g., in the liver, plasma, or target tissues) responsible for cleaving the tert-butyl and diacetic acid groups to release active aceclofenac.

Tissue-Specific Activation: Investigating whether the activation is localized to specific tissues. For instance, some prodrugs are designed for liver-specific activation by enzymes like cytochrome P450s to maximize local drug concentration and minimize systemic exposure. capes.gov.br

Kinetics of Hydrolysis: Determining the rate of conversion in various biological environments, such as simulated gastric fluid and intestinal fluid, is essential to ensure the prodrug remains stable until it reaches the intended site for absorption and activation. nih.gov

Comprehensive Preclinical Toxicological Assessment (Excluding human safety profiles)

Before any consideration for clinical use, a rigorous preclinical toxicological assessment in animal models is mandatory. While aceclofenac itself has a known profile, the addition of tert-butyl and diacetic acid moieties necessitates a full de novo evaluation.

Acute and Sub-chronic Toxicity Studies: These studies, typically conducted in rodent models like rats and mice, would evaluate the effects of single high doses and repeated lower doses over a period (e.g., 28 days). arakmu.ac.ir Key parameters to monitor would include mortality, clinical signs of toxicity, body weight changes, and food and water consumption. nih.gov

Organ-Specific Toxicity: Detailed histopathological examination of major organs (liver, kidneys, stomach, heart, etc.) would be required to identify any potential target organ toxicity not seen with the parent drug.

Hematological and Biochemical Analysis: Blood samples would be analyzed to determine if the compound adversely affects blood cell counts or key biochemical markers of liver and kidney function. nih.govarakmu.ac.ir Studies on other aceclofenac formulations have shown no significant alterations in these parameters in animal models. nih.gov

Table 1: Illustrative Preclinical Toxicology Study Design

| Study Type | Animal Model | Duration | Key Endpoints |

| Acute Toxicity | Wistar Rats | Single Dose | LD50, Clinical Observations, Gross Necropsy |

| Sub-chronic Toxicity | Swiss Albino Mice | 28 Days | Body Weight, Hematology, Serum Biochemistry, Histopathology |

| Gastrointestinal Irritation | Sprague-Dawley Rats | Multiple Doses | Ulcer Index, Gastric Mucosal Examination |

This table is a hypothetical representation of a standard preclinical toxicology plan.

Advanced Mechanistic Studies in Preclinical Models

Understanding the precise mechanism of action beyond simple COX inhibition is crucial for differentiating a new derivative from existing therapies.

Cyclooxygenase (COX) Isoform Selectivity: In vitro assays are needed to determine if "tert-Butyl Diacetic Aceclofenac" or its active metabolite, aceclofenac, shows preferential inhibition of COX-2 over COX-1. nih.gov Higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects.

Anti-inflammatory Signaling Pathways: Research should explore the compound's effects on other inflammatory pathways. Aceclofenac is known to inhibit inflammatory cytokines like interleukins and tumor necrosis factors. nih.gov Studies in cell culture (e.g., synoviocytes, chondrocytes) and animal models of inflammation (e.g., carrageenan-induced paw edema) would clarify if the derivative retains or modifies these activities. nih.gov

Cellular Proliferation: Some studies have suggested that aceclofenac may have anti-proliferative effects on certain cancer cell lines. nih.gov It would be valuable to investigate if "tert-Butyl Diacetic Aceclofenac" shares these properties, potentially opening new avenues for research.

Exploration of Additional Therapeutic Applications Based on Preclinical Findings

Preclinical data can often point towards new therapeutic possibilities beyond the initial intended use.

Repurposing for Oncology: If advanced mechanistic studies indicate significant antiproliferative or pro-apoptotic (cell death-inducing) effects, further investigation in animal models of cancer, such as melanoma, could be warranted. nih.gov The development of novel formulations, like nanoemulsions, might enhance its potential in this area. nih.gov

Neurodegenerative Diseases: Given the link between inflammation and neurodegeneration, the anti-inflammatory properties could be explored in preclinical models of diseases like Alzheimer's or Parkinson's.

Tendon Injury: Aceclofenac has been noted for its safety in treating pain after tendon injury, as it does not appear to hinder tendon cell proliferation. nih.gov This favorable characteristic should be confirmed for any new derivative, suggesting a potential specialized application in sports medicine and post-surgical recovery.

Q & A

Q. What methods are recommended to enhance the solubility and bioavailability of aceclofenac in solid dosage forms?

- Methodological Answer: Solubility enhancement can be achieved using solid dispersion technology. For example, a 3² factorial design with polyethylene glycol 6000 (PEG 6000) and sodium lauryl sulfate (SLS) as independent variables has been employed to prepare ternary solid dispersions via the fusion method. This approach optimizes drug release by varying polymer ratios while maintaining a constant aceclofenac load (500 mg). Stability studies and in vitro dissolution profiling in pH 6.8 buffer are critical for validating performance . Microencapsulation with Eudragit polymers using O/W emulsion-solvent evaporation also improves controlled release, targeting colonic delivery to minimize gastric side effects .

Q. How do in vitro dissolution studies evaluate the equivalence of different aceclofenac formulations?

- Methodological Answer: Dissolution profiles are analyzed using mathematical models (e.g., similarity factor f₂) to compare branded and generic formulations. Discrimination in release curves is assessed via zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. For spherical matrices, a release exponent (n) ≤ 0.43 indicates Fickian diffusion, while 0.43 < n < 0.85 suggests anomalous transport . Studies using potassium dihydrogen phosphate and sodium bicarbonate buffers at varying pH levels (1.2–7.4) are essential for simulating gastrointestinal conditions .

Q. What are the key pharmacological advantages of aceclofenac over other NSAIDs in preclinical models?

- Methodological Answer: Aceclofenac exhibits COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs like diclofenac. Preclinical studies show it stimulates glycosaminoglycan synthesis in osteoarthritic cartilage and suppresses IL-1β-mediated matrix metalloproteinase production, suggesting chondroprotective effects. Ulcerogenic potential in rodents is lower than indomethacin or naproxen .

Advanced Research Questions

Q. How can response surface methodology (RSM) and Box-Behnken design (BBD) optimize aceclofenac microsphere formulations?

- Methodological Answer: BBD with 17 experimental runs is used to optimize variables like aceclofenac concentration (A), sodium alginate (B), and Eudragit RS100 (C). Responses (mean particle size, entrapment efficiency) are modeled via a second-order polynomial equation: Y = B₀ + B₁X₁ + B₂X₂ + B₃X₃ + B₁₂X₁X₂ + ... + B₃X₃². Validation includes SEM for morphology, FTIR for drug-polymer compatibility, and HPLC for content uniformity. Entrapment efficiency >80% is achievable with optimized polymer ratios .

Q. What statistical approaches resolve contradictions in COX-1/COX-2 inhibition data for aceclofenac?

- Methodological Answer: Contradictions arise from metabolite activity (e.g., conversion to diclofenac). Short-term in vitro assays using human whole blood show minimal COX inhibition by aceclofenac itself, while long-term studies reveal inhibition correlated with metabolite generation. Ex vivo models must account for hepatic metabolism and plasma concentrations (e.g., diclofenac Cmax = 0.39 μmol/L post-aceclofenac administration) .

Q. How do X-ray diffraction (XRD) and solubility modeling characterize aceclofenac in solid lipid nanoparticles (SLNs)?

- Methodological Answer: XRD confirms reduced crystallinity in SLNs due to high-pressure homogenization, which converts aceclofenac to an amorphous state. Solubility in solvents (e.g., ethanol, acetone) is temperature-dependent and modeled using modified Apelblat equations with RMSD ≤ 2.75%. Wilson models further validate thermodynamic interactions .

Q. What mechanistic insights does the Korsmeyer-Peppas model provide for aceclofenac release from lipid-based systems?

- Methodological Answer: The model Mₜ/M∞ = k·tⁿ distinguishes release mechanisms:

- n ≤ 0.43: Fickian diffusion (matrix-controlled).

- 0.43 < n < 0.85: Anomalous transport (diffusion and relaxation).

- n ≥ 0.85: Case-II relaxation (polymer erosion).

For SLNs, n ≈ 0.6–0.7 indicates mixed diffusion-polymer relaxation kinetics .

Data Contradiction Analysis

Q. Why do studies report conflicting results on aceclofenac’s COX-2 selectivity?

- Resolution: Discrepancies arise from assay duration and metabolite interference. Short-term (<6 hr) in vitro tests show negligible COX inhibition, while prolonged exposure (>24 hr) reflects diclofenac-mediated effects. Ex vivo models must standardize incubation times and account for metabolic conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.